2-Methyl-11H-indeno[1,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-11H-indeno[1,2-b]quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the indeno[1,2-b]quinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities.
Preparation Methods
The synthesis of 2-Methyl-11H-indeno[1,2-b]quinoxaline typically involves the condensation of ninhydrin with substituted 1,2-phenylenediamines. The reaction is usually carried out in ethanol or methanol at room temperature, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-11H-indeno[1,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common reagents and conditions for these reactions include ethanol or methanol as solvents and room temperature conditions. Major products formed from these reactions include various substituted quinoxalines and reduced derivatives .
Scientific Research Applications
2-Methyl-11H-indeno[1,2-b]quinoxaline has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-11H-indeno[1,2-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to various biological effects. For example, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in stress signaling pathways . This inhibition can result in anticancer and neuroprotective effects .
Comparison with Similar Compounds
2-Methyl-11H-indeno[1,2-b]quinoxaline can be compared with other similar compounds, such as:
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar core structure but lacks the methyl group at the 2-position.
6-Methyl-6H-indolo[2,3-b]quinoxaline: Another related compound with a different substitution pattern on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H12N2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-methyl-11H-indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C16H12N2/c1-10-6-7-12-11(8-10)9-15-16(12)18-14-5-3-2-4-13(14)17-15/h2-8H,9H2,1H3 |
InChI Key |
QRXUDQZDUGFKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4N=C3C2 |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.